N~1~-cycloheptyl-N~2~-2-furoylvalinamide
Description
N¹-Cycloheptyl-N²-2-furoylvalinamide is a synthetic amide derivative characterized by a valinamide backbone substituted with a cycloheptyl group at the N¹ position and a 2-furoyl moiety at the N² position. The cycloheptyl group contributes to lipophilicity, which may enhance membrane permeability, while the 2-furoyl moiety (a furan-derived acyl group) introduces aromatic and electronic properties that could influence receptor binding or metabolic stability.
Properties
IUPAC Name |
N-[1-(cycloheptylamino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)15(19-16(20)14-10-7-11-22-14)17(21)18-13-8-5-3-4-6-9-13/h7,10-13,15H,3-6,8-9H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNRMZNVZIJFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCCC1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares N¹-cycloheptyl-N²-2-furoylvalinamide with analogous compounds from the provided evidence, focusing on substituents and hypothesized properties:
Key Observations:
- Cycloheptyl vs. Phenyl Groups : The cycloheptyl group in the target compound provides greater steric bulk and lipophilicity compared to the phenyl group in 3-chloro-N-phenyl-phthalimide . This could improve blood-brain barrier penetration but reduce aqueous solubility.
- Furoyl vs. Chloro/Acetamide Groups : The 2-furoyl group introduces an electron-rich aromatic system, contrasting with the electron-withdrawing chloro group in or the polar acetamide groups in compounds e–h . This may alter binding affinities in enzymatic targets.
- Backbone Differences : While the target compound uses a valinamide backbone, compounds e–h feature hexanamide or oxazinan cores, which may confer distinct conformational rigidity and hydrogen-bonding capabilities.
Pharmacological and Industrial Relevance
- 3-Chloro-N-phenyl-phthalimide: Primarily used in polymer synthesis (e.g., polyimides) due to its high purity requirements . Its rigid, planar structure contrasts with the flexible valinamide backbone of the target compound, highlighting divergent applications (materials science vs.
- Compounds e–h (PF 43(1)): These acetamide derivatives likely serve as antimicrobial or antiviral agents, given their structural resemblance to protease inhibitors . The target compound’s furoyl group may offer unique interactions with hydrophobic enzyme pockets compared to the dimethylphenoxy groups in these analogs.
Research Findings and Data Gaps
- Hypothetical Activity : Molecular docking studies could assess the target compound’s affinity for serine proteases or GPCRs, leveraging its unique substituent combination.
- Synthetic Challenges : The cycloheptyl group may complicate synthesis compared to smaller cyclic substituents, as seen in .
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